1-Chloro-4-(methoxymethyl)benzene

Description

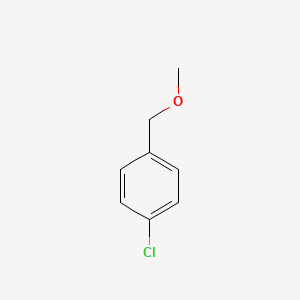

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZIDEHIYNEGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475174 | |

| Record name | 1-chloro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-44-4 | |

| Record name | 1-chloro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-(methoxymethyl)benzene CAS number

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, drug development, and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical validation, applications, and critical safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and safety. This compound is cataloged under several identifiers across global databases, ensuring unambiguous reference.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1195-44-4 .[1][2][3]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1195-44-4[1][2] |

| Molecular Formula | C₈H₉ClO[2][3] |

| Molecular Weight | 156.61 g/mol [2][3] |

| Synonyms | p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether[3] |

| PubChem CID | 11983955[1][3] |

| InChI Key | YOZIDEHIYNEGMS-UHFFFAOYSA-N[2] |

| SMILES | COCc1ccc(Cl)cc1[1] |

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in experimental setups.

Table 2: Physicochemical Data

| Property | Value | Rationale and Implications |

| Appearance | Light yellow to yellow Liquid[2] | The coloration suggests potential for slight impurities or degradation upon exposure to light/air; handling under inert atmosphere is advisable for high-purity applications. |

| Storage Temp. | Sealed in dry, Room Temperature[2] | Indicates good ambient stability but sensitivity to moisture, which could lead to hydrolysis. Proper sealing is critical to maintain integrity. |

| Purity | Available up to >99%[1] | High-purity grades are essential for pharmaceutical applications to avoid side reactions and ensure product consistency.[1] |

Molecular Structure

The arrangement of atoms in this compound is fundamental to its reactivity. The structure features a benzene ring para-substituted with a chloro group and a methoxymethyl group. The electron-withdrawing nature of the chlorine atom and the presence of a benzylic ether linkage are key determinants of its chemical behavior.

Caption: Structure of this compound.

Synthesis and Quality Assurance

Synthetic Pathway: Nucleophilic Substitution

This compound is efficiently synthesized via a Williamson ether synthesis-type reaction. This pathway is favored for its high yield and operational simplicity. The core of this transformation is the nucleophilic attack of a methoxide anion on a suitable electrophilic precursor, such as 1-chloro-4-(chloromethyl)benzene.

The causality is clear: 1-chloro-4-(chloromethyl)benzene provides a reactive benzylic chloride, which is an excellent electrophile for Sₙ2 reactions. Sodium methoxide serves as a potent, yet cost-effective, source of the nucleophilic methoxide ion.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of water, which would otherwise compete with the methoxide nucleophile and lead to the formation of the corresponding alcohol byproduct.

Objective: To synthesize this compound from 1-chloro-4-(chloromethyl)benzene.

Materials:

-

1-chloro-4-(chloromethyl)benzene (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Carefully add sodium methoxide to the methanol. Causality: Using a slight excess (1.1 eq) of sodium methoxide ensures the complete consumption of the starting material.

-

Substrate Introduction: Dissolve 1-chloro-4-(chloromethyl)benzene in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Quenching: Once complete, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Causality: Diethyl ether is an effective organic solvent for extracting the product while the salt byproduct (NaCl) remains in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash neutralizes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.

Analytical Quality Control Workflow

Ensuring the purity and identity of the final compound is paramount, especially for applications in drug development. A multi-step analytical workflow is employed for comprehensive characterization.[1]

Caption: Quality control workflow for compound validation.

Applications in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block in the synthesis of more complex molecules.[1]

Intermediate for API Synthesis

The molecule possesses two key reactive sites: the aromatic ring and the methoxymethyl group.

-

Aromatic Ring: The chloro-substituent can be modified via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery.

-

Methoxymethyl Group: The benzylic ether can be cleaved under specific conditions to reveal a hydroxymethyl group or can be involved in further functionalization.

Its utility is exemplified by its classification as a "pharmaceutical intermediate" and its use in "medicinal chemistry" and "synthetic organic chemistry".[1] For instance, the p-chlorophenyl moiety is a structural feature in numerous drugs. The synthesis of the anti-inflammatory drug Celecoxib, for example, involves intermediates with a p-chlorobenzenesulfonamide structure, highlighting the pharmaceutical relevance of the p-chlorinated benzene core.[4]

Role in Organic Synthesis

Beyond pharmaceuticals, this compound is a valuable reagent. The methoxymethyl group can function as a protecting group for a benzyl alcohol, being stable to many reaction conditions but cleavable when needed. The molecule's structure is also relevant in creating scaffolds for materials science and agrochemical research.[1]

Safety, Handling, and Storage

Given its chemical structure as a substituted benzyl halide derivative, this compound requires careful handling. While specific toxicity data is limited, data from structurally similar compounds, such as 1-(chloromethyl)-4-methoxybenzene (CAS 824-94-2), provide a strong basis for establishing safety protocols. This related compound is classified as corrosive and can cause severe skin burns and eye damage.[5]

Hazard Identification

-

GHS Classification (Anticipated): GHS07 (Harmful/Irritant).[1] Based on analogs, it may also warrant a corrosive classification.

-

Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[6] Lachrymatory properties (causes tearing) are possible.[5]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. Matrix Fine Chemicals. [Link]

-

Benzene, 1-(chloromethyl)-4-methoxy-. NIST WebBook. [Link]

-

1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592. PubChem. [Link]

-

Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo. [Link]

-

This compound | C8H9ClO | CID 11983955. PubChem. [Link]

-

1-Chloro-4-methoxybenzene | CAS#:623-12-1. Chemsrc. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. NJ.gov. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound CAS#: 1195-44-4 [amp.chemicalbook.com]

- 3. This compound | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 1195-44-4) is a monosubstituted benzene derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a chloro substituent and a methoxymethyl group, provides two distinct points for chemical modification, making it a valuable building block for more complex molecules. The presence of the chlorine atom and the ether linkage significantly influences the electronic properties and metabolic stability of resulting compounds, a feature of particular interest in the field of drug discovery.[2][3] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, providing the technical insights necessary for its effective application in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[4] |

| Molecular Weight | 156.61 g/mol | PubChem[4] |

| CAS Number | 1195-44-4 | ChemicalBook[5] |

| Appearance | Light yellow to yellow Liquid | ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether | PubChem[4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook[5] |

| Purity (Typical) | >95%, with higher grades (>99%) available | SynHet[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is critical for its availability as a research chemical. While multiple synthetic routes are possible, a common and efficient method involves the nucleophilic displacement from a more reactive precursor. A plausible and widely utilized strategy is the Williamson ether synthesis, starting from the corresponding benzyl alcohol.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the methylation of 4-chlorobenzyl alcohol. The choice of a strong base is crucial to deprotonate the alcohol, forming a potent nucleophile. A methylating agent, such as methyl iodide or dimethyl sulfate, is then introduced.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 4-chlorobenzyl alcohol in a suitable aprotic polar solvent (e.g., Tetrahydrofuran - THF).

-

Cool the solution in an ice bath to 0°C.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The evolution of hydrogen gas will be observed as the alkoxide is formed. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

-

Allow the reaction to stir at 0°C for 30 minutes after the addition is complete.

-

Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Self-Validation: Monitoring the reaction progress via chromatography is essential to determine the reaction endpoint and prevent the formation of impurities from over-reaction or decomposition.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Analytical data is essential for confirming the identity and purity of a synthesized compound. While detailed spectral data requires experimental acquisition, typical analytical methods and expected results are outlined below.[1]

| Analysis Type | Description |

| ¹H & ¹³C NMR | Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule. Expected ¹H NMR signals would include peaks for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). ¹³C NMR would show distinct signals for each unique carbon atom. |

| GC-MS | Gas Chromatography-Mass Spectrometry separates the compound from volatile impurities and provides its molecular weight and fragmentation pattern, confirming its identity.[1] The molecular ion peak would be expected at m/z 156. |

| FTIR | Fourier-Transform Infrared Spectroscopy identifies the functional groups present. Key absorbances would be expected for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-Cl bonds. |

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its functional groups. The chloro and methoxymethyl groups are generally stable, making the compound a suitable scaffold. However, the aromatic ring is susceptible to electrophilic aromatic substitution, and the benzylic position can be functionalized under specific conditions.

Role in Medicinal Chemistry

In drug discovery, the introduction of chloro and methoxy groups onto a phenyl ring is a common strategy for optimizing lead compounds.[3]

-

Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with protein targets, potentially increasing binding affinity.

-

Methoxymethyl Group: The ether linkage is generally more resistant to metabolic oxidation compared to a simple methyl group, which can improve the pharmacokinetic profile of a drug candidate. The oxygen atom can also act as a hydrogen bond acceptor.[3]

Caption: Influence of functional groups on drug-like properties.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification and Precautionary Measures

Based on available safety data sheets, the compound presents several hazards.

| Hazard Class | GHS Classification | Precautionary Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[6] |

| Eye Damage | Category 1 | Causes serious eye damage.[6] |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[7] | May cause respiratory irritation.[7] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[6] Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a synthetically useful intermediate with direct relevance to medicinal chemistry and drug development. Its defined physicochemical properties, coupled with the strategic value of its chloro and methoxymethyl substituents, make it an important tool for researchers. Adherence to strict safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

-

This compound | C8H9ClO | CID 11983955 . PubChem, National Center for Biotechnology Information. [Link]

-

1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254 . PubChem, National Center for Biotechnology Information. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . YouTube, Drug Hunter. [Link]

Sources

- 1. This compound [synhet.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. This compound | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1195-44-4 [amp.chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. 1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers essential data, including physicochemical properties, spectroscopic analysis, safety and handling protocols, and a detailed, field-proven synthesis methodology. Particular emphasis is placed on distinguishing this compound from its common isomer, 1-chloro-4-methoxybenzene, to prevent potential data misinterpretation.

Introduction and Compound Identification

This compound, also known as 4-chlorobenzyl methyl ether, is an aromatic organic compound. Its structure features a benzene ring substituted with a chloro group and a methoxymethyl group at the para positions. This seemingly subtle structural arrangement, in comparison to its isomer 1-chloro-4-methoxybenzene, can lead to significant differences in reactivity and physical properties, a critical consideration in synthetic and medicinal chemistry.

Molecular Structure:

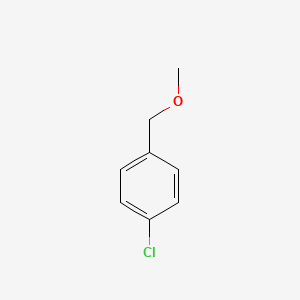

Caption: 2D Structure of this compound.

Fundamental Identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1195-44-4 | [2] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature, likely due to its less common nature compared to its isomer. The following table includes available experimental data and, where noted, high-quality predicted values to provide a comprehensive profile.

| Property | Value | Data Type | Source(s) |

| Boiling Point | 223.8 ± 17.0 °C at 760 mmHg | Predicted | N/A |

| Density | 1.1 ± 0.1 g/cm³ | Predicted | N/A |

| Flash Point | 90.7 ± 12.0 °C | Predicted | N/A |

| Molar Refractivity | 43.0 ± 0.3 cm³ | Predicted | N/A |

| Polarizability | 16.9 ± 0.5 x 10⁻²⁴ cm³ | Predicted | N/A |

| Surface Tension | 35.1 ± 3.0 dyne/cm | Predicted | N/A |

| Molar Volume | 138.3 ± 3.0 cm³ | Predicted | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents. | Experimental (Qualitative) | N/A |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features are outlined below based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following characteristic signals in CDCl₃:

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.4 ppm, integrating to 2H each, corresponding to the protons on the chlorinated benzene ring.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.5 ppm, integrating to 2H.

-

Methyl Protons (-OCH₃): A singlet at approximately δ 3.4 ppm, integrating to 3H.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework:

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the methoxymethyl group (C-CH₂) will have distinct chemical shifts from the other two CH carbons.

-

Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3030 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1090-1150 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹ (may be difficult to assign definitively)

-

Para-disubstituted benzene overtone bands: Weak absorptions in the 1660-2000 cm⁻¹ region.

-

C-H out-of-plane bending (para-disubstituted): A strong absorption in the 810-840 cm⁻¹ range.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 isotope peak at m/z 158 with approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation patterns would likely include:

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ at m/z 125.

-

Formation of the chlorotropylium ion: [C₇H₆Cl]⁺ at m/z 125, arising from benzylic cleavage.

-

Loss of the chloromethyl group (•CH₂Cl): [M - 49]⁺ at m/z 107.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6] This protocol details the reaction of 4-chlorobenzyl alcohol with a methylating agent in the presence of a base.

Underlying Principles

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. In this specific synthesis, the alkoxide of 4-chlorobenzyl alcohol is formed in situ using a strong base, which then reacts with a methylating agent like methyl iodide. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to fully deprotonate the alcohol, thereby maximizing the concentration of the reactive alkoxide and driving the reaction to completion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to solvate the cation of the base and to provide a suitable medium for the Sₙ2 reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4-Chlorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a light yellow to yellow liquid.

Conclusion

This technical guide has consolidated the available information on this compound, providing a valuable resource for its identification, handling, and synthesis. While a lack of extensive published experimental data necessitates the use of some predicted values, the information presented herein offers a robust starting point for researchers. The provided synthesis protocol, based on the reliable Williamson ether synthesis, offers a practical method for the preparation of this compound in a laboratory setting. As with any chemical, adherence to strict safety protocols is paramount.

References

-

University of Wisconsin. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound [synhet.com]

- 3. fishersci.com [fishersci.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

This guide provides an in-depth technical overview of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4), a versatile aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's synthesis, structural characteristics, reactivity, and potential applications, grounding theoretical principles in practical, field-proven insights.

Molecular Identity and Physicochemical Landscape

This compound, also known as p-chlorobenzyl methyl ether, is a disubstituted benzene derivative featuring a chloro substituent and a methoxymethyl group in a 1,4 (para) arrangement. This specific substitution pattern imparts a unique combination of stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

A critical aspect of its identity is the differentiation from its common structural isomers, whose distinct properties can be a source of confusion. The placement of the oxygen atom is the key differentiator:

-

This compound (Target Molecule): The ether linkage is on the benzylic carbon (Ar-CH₂-O-CH₃).

-

1-(Chloromethyl)-4-methoxybenzene: The ether is on the aromatic ring, and the chlorine is on the benzylic carbon (CH₃-O-Ar-CH₂-Cl). This isomer is a potent lachrymator and highly corrosive.

-

1-Chloro-4-methoxybenzene (p-Chloroanisole): Both the chloro and methoxy groups are directly attached to the aromatic ring (CH₃-O-Ar-Cl).

Understanding these structural nuances is paramount for sourcing the correct material and predicting chemical behavior.

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1195-44-4 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | Vendor Data |

| IUPAC Name | This compound | [1][2] |

| Synonyms | p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether | [1] |

| XLogP3 (Computed) | 2.5 | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment | Vendor Data |

Synthesis and Purification Strategy

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A robust and common method for preparing benzylic ethers is the Williamson ether synthesis, which is highly adaptable for this target. The causality behind this choice lies in the high reactivity of the benzylic position and the commercial availability of starting materials.

Two primary, logically sound pathways are proposed:

-

From 4-Chlorobenzyl Alcohol (Nucleophilic Substitution on Methyl Halide): This is often the preferred route due to the lower toxicity of methyl iodide or sulfate compared to reagents like sodium methoxide in excess.

-

From 4-Chlorobenzyl Chloride (Alkoxide Nucleophilic Substitution): This route is also highly effective, leveraging the reaction between a strong nucleophile (methoxide) and an electrophilic benzylic halide.

The logical flow for the synthesis and purification is depicted below.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Exemplary)

The following protocol describes the synthesis from 4-chlorobenzyl chloride. This method is self-validating through in-process controls (TLC) and final product characterization.

Materials:

-

4-Chlorobenzyl chloride (1 equiv.)

-

Sodium methoxide (1.2 equiv.)

-

Anhydrous Methanol (as solvent)

-

Diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

-

Methoxide Preparation: Carefully add sodium methoxide to the cold methanol and stir until fully dissolved. Rationale: The dissolution is exothermic; pre-cooling prevents excessive temperature rise.

-

Substrate Addition: Add 4-chlorobenzyl chloride dropwise to the stirred methoxide solution over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls the exothermic reaction and minimizes side-product formation.

-

Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Rationale: This neutralizes the excess sodium methoxide.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer again with diethyl ether.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual methanol and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear to light-yellow oil.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The key to NMR identification is the unique set of signals corresponding to the methoxymethyl moiety and the para-substituted aromatic ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H NMR | ~7.30 | Doublet (d) | 2H | Aromatic protons ortho to the chloro group (AA'BB' system) |

| ~7.25 | Doublet (d) | 2H | Aromatic protons ortho to the methoxymethyl group (AA'BB' system) | |

| ~4.45 | Singlet (s) | 2H | Benzylic protons (-CH₂-O-). Deshielded by the adjacent oxygen. | |

| ~3.35 | Singlet (s) | 3H | Methyl protons (-O-CH₃). Typical for a methyl ether. | |

| ¹³C NMR | ~137 | Quaternary (C) | - | Aromatic carbon attached to the -CH₂OCH₃ group (ipso-carbon). |

| ~133 | Quaternary (C) | - | Aromatic carbon attached to the Cl atom (ipso-carbon). | |

| ~129.5 | Tertiary (CH) | - | Aromatic carbons ortho to the -CH₂OCH₃ group. | |

| ~128.5 | Tertiary (CH) | - | Aromatic carbons ortho to the Cl atom. | |

| ~74 | Secondary (CH₂) | - | Benzylic carbon (-CH₂-O-). | |

| ~58 | Primary (CH₃) | - | Methyl carbon (-O-CH₃). |

Distinguishing from Isomers:

-

1-(Chloromethyl)-4-methoxybenzene would show a methoxy signal at ~3.8 ppm (Ar-OCH₃) and a chloromethyl signal at ~4.6 ppm (Ar-CH₂Cl).

-

1-Chloro-4-methoxybenzene would lack any benzylic proton or carbon signals, showing only aromatic signals and a methoxy signal at ~3.8 ppm.

Mass Spectrometry (MS)

Experimental GC-MS data are available for this compound.[1] The fragmentation pattern is a key identifier.

-

Molecular Ion (M⁺): A peak will be observed at m/z ≈ 156. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is definitive.

-

Key Fragment: The most prominent fragment is typically the tropylium-like ion resulting from the loss of the methoxy group (-OCH₃), giving a strong peak at m/z = 125 (the p-chlorobenzyl cation). This fragmentation is highly diagnostic.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type & Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch (from -CH₂- and -CH₃ groups) |

| 1150-1085 | Strong | C-O-C stretch (Ether linkage). This is a highly characteristic band. |

| ~1495, ~1450 | Medium | Aromatic C=C ring stretches |

| 850-800 | Strong | C-H out-of-plane bend, indicative of 1,4-disubstitution |

| 800-600 | Medium-Strong | C-Cl stretch |

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the aryl chloride and the benzylic C-H bonds. The methoxymethyl ether is generally stable under many reaction conditions, making it an excellent spectator group or a stable structural element.

Caption: Key reaction pathways for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Causality: The reaction works by the catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with an activated boronic acid derivative and reductive elimination to form the new C-C bond.[3][5] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems (e.g., using electron-rich, bulky phosphine ligands like XPhos or SPhos) enable efficient coupling.

Synthetic Utility: This allows for the direct connection of the 4-(methoxymethyl)phenyl scaffold to a wide array of other aromatic, heteroaromatic, or vinyl groups, providing a rapid route to increase molecular complexity.

Formation and Reaction of Organometallic Reagents

The aryl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether like THF.[6][7][8]

Causality: The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic (carbanionic character). This "umpolung" is a powerful synthetic transformation.

Synthetic Utility: The resulting Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride, is a potent nucleophile and strong base. It can react with a wide range of electrophiles:

-

Aldehydes/Ketones: To form secondary/tertiary alcohols.

-

Esters: To form tertiary alcohols after double addition.[7]

-

CO₂: To form the corresponding benzoic acid derivative.

This pathway is fundamental for introducing the 4-(methoxymethyl)phenyl group onto carbonyl-containing molecules.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a valuable starting material or intermediate. Its structure contains motifs commonly found in drug candidates.

-

Scaffold for Biaryl Compounds: As detailed in the Suzuki coupling section, this molecule is an ideal starting point for synthesizing biaryl compounds. The biaryl motif is a privileged structure in medicinal chemistry, found in drugs targeting enzymes (e.g., kinases) and receptors where the two aromatic rings can occupy distinct binding pockets.

-

Introduction of a Stable, Lipophilic Group: The 4-(methoxymethyl)phenyl group provides a moderately lipophilic and metabolically stable fragment. The ether linkage is generally more resistant to metabolic cleavage than an ester or an unsubstituted benzyl group. This can be used to occupy hydrophobic pockets in a protein target.

-

Vector for Further Functionalization: The chloro group serves as a versatile "handle." Beyond the cross-coupling reactions discussed, it can be subjected to nucleophilic aromatic substitution (under harsh conditions or if activated by other groups), Buchwald-Hartwig amination, or reduction to afford the parent (methoxymethyl)benzene.

Safety, Handling, and Disposal

Proper risk assessment is mandatory before handling any chemical. While a specific, comprehensive SDS for this compound is not widely published, the available data and structural alerts warrant significant caution.

Known Hazards:

-

GHS Classification: At least one supplier indicates the GHS07 symbol, signifying "Harmful/Irritant."[2]

Cautionary Data from Isomer (1-(Chloromethyl)-4-methoxybenzene, CAS 824-94-2): As a precautionary measure, the hazards associated with the highly reactive isomer, 4-methoxybenzyl chloride, should be considered as a potential risk profile until specific data for the target compound becomes available. This isomer is classified as:

-

Corrosive: Causes severe skin burns and eye damage.[9]

-

Lachrymator: Causes tearing.[9]

-

Toxic: May cause severe injury upon inhalation, ingestion, or skin contact.[9]

Handling Recommendations: Based on this information, this compound must be handled with the following engineering and personal protective controls:

-

Ventilation: Always use this chemical inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0032076). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0029686). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(chloromethyl)-4-(methoxymethyl)benzene. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1-[chloro[4-(1,1-dimethylethyl)phenyl]phenylmethyl]-4-methoxy-. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1-chloro-4-(chloromethyl)benzene. Retrieved from [Link]

Sources

- 1. This compound | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. leah4sci.com [leah4sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.ca [fishersci.ca]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene: Molecular Weight, Characterization, and Synthetic Significance

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 1195-44-4), a key aromatic intermediate. The document establishes the compound's precise molecular weight through theoretical calculations and outlines rigorous, field-proven experimental protocols for its empirical verification using mass spectrometry and NMR spectroscopy. Designed for researchers and professionals in drug development and chemical synthesis, this guide explains the causality behind analytical choices, ensuring a self-validating approach to characterization. Furthermore, it discusses the compound's synthetic utility, safety protocols, and handling procedures, grounding all claims in authoritative references.

Core Molecular Attributes and Physicochemical Properties

This compound is a monosubstituted aromatic compound featuring a chlorophenyl group covalently bonded to a methoxymethyl moiety. Understanding its fundamental properties is the first step in its application for research and development. The molecular formula of this compound is C8H9ClO.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom and a methoxymethyl group at the para (1,4) positions.

The precise determination of its molecular weight is paramount for stoichiometric calculations in synthesis, quantitative analysis, and structural elucidation.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1195-44-4 | [2][3] |

| Molecular Formula | C8H9ClO | [1][2][4] |

| Average Molecular Weight | 156.61 g/mol | [1][2] |

| Monoisotopic Mass | 156.0341926 Da | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

| SMILES | COCC1=CC=C(C=C1)Cl | [1] |

| InChIKey | YOZIDEHIYNEGMS-UHFFFAOYSA-N | [1][2] |

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the isotopic abundances of each element as found in nature.

The molecular formula C8H9ClO breaks down as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Sum (Average Molecular Weight): 96.088 + 9.072 + 35.453 + 15.999 = 156.612 g/mol

This value, commonly rounded to 156.61 g/mol , is crucial for preparing solutions of known molarity and for calculating reaction yields.[1][2] In contrast, the monoisotopic mass (156.034 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O) and is the value observed in high-resolution mass spectrometry.[1]

Experimental Verification and Structural Elucidation Workflow

Theoretical values require empirical validation. A multi-technique approach ensures the highest degree of confidence in the identity, purity, and molecular weight of a synthesized or procured sample of this compound.

Caption: Workflow for the empirical verification of this compound.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a volatile substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice as it simultaneously provides purity data and mass information.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C. Inject 1 µL of the sample solution.

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (Electron Ionization - EI):

-

Ion Source Temp: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The primary peak in the chromatogram should correspond to the compound.

-

Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should be visible. Due to the isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), expect to see a characteristic M⁺ peak at m/z 156 and an M+2 peak at m/z 158, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a crucial validation point.

-

High-resolution MS (HRMS) would yield an exact mass measurement matching the monoisotopic mass of 156.034 Da, confirming the elemental composition.[1]

-

NMR Spectroscopy for Structural Validation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific isomeric structure. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and arrangement of the methoxy, methyl, and chloro substituents on the benzene ring.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition (400 MHz or higher):

-

Acquire the spectrum with standard parameters.

-

Expected Signals:

-

A singlet around 3.4 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

-

A singlet around 4.5 ppm (2H), corresponding to the benzylic methylene (-CH₂-) protons.

-

Two doublets in the aromatic region (7.2-7.4 ppm, 4H total), characteristic of a 1,4-disubstituted benzene ring.

-

-

-

¹³C NMR Acquisition (100 MHz or higher):

-

Acquire a proton-decoupled spectrum.

-

Expected Signals:

-

A signal around 58 ppm (methoxy carbon).

-

A signal around 73 ppm (benzylic methylene carbon).

-

Four signals in the aromatic region (~128-140 ppm), confirming the four unique carbon environments in the substituted ring.

-

-

The combination of MS and NMR data provides an unassailable confirmation of the compound's identity and molecular weight. Analytical service providers can perform these analyses.[3]

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but serves as a valuable building block or intermediate in organic synthesis.[5][6] Its utility stems from its distinct reactive sites:

-

Aryl Chloride: The chlorine atom on the benzene ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular scaffolds.

-

Benzylic Methylene Group: The C-O bond of the methoxymethyl group can be cleaved under specific conditions, or the benzylic protons can be abstracted to form a stabilized carbanion, allowing for further functionalization.

Its structure makes it a precursor for creating larger molecules with specific pharmacophores relevant to various therapeutic areas.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for CAS 1195-44-4 should always be consulted, general precautions for related chlorinated aromatic compounds apply.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically established at 156.61 g/mol . This guide provides the necessary framework for its empirical validation through robust analytical techniques like mass spectrometry and NMR spectroscopy. By integrating theoretical knowledge with practical, self-validating experimental protocols, researchers can confidently ascertain the identity and purity of this versatile chemical intermediate, enabling its effective use in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook. [Link]

-

Matrix Fine Chemicals. 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. [Link]

-

Thoreauchem. This compound. [Link]

-

PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supporting information for a related synthesis. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

NIST. Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

-

PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

-

Matrix Fine Chemicals. 1-[CHLORO(4-METHOXYPHENYL)PHENYLMETHYL]-4-METHOXYBENZENE | CAS 40615-36-9. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1195-44-4 [amp.chemicalbook.com]

- 3. This compound [synhet.com]

- 4. This compound-None - Thoreauchem [thoreauchem.com]

- 5. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.ca [fishersci.ca]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

1-Chloro-4-(methoxymethyl)benzene synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(methoxymethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] Also known as p-chlorobenzyl methyl ether, this compound's synthesis is primarily achieved through nucleophilic substitution reactions, leveraging the reactivity of the benzylic position. This document, intended for researchers and drug development professionals, offers a detailed examination of the Williamson ether synthesis and related methodologies. It explains the causality behind strategic synthetic choices, provides validated step-by-step protocols, and outlines critical safety and handling procedures. The guide emphasizes scientifically sound practices to ensure reproducible, high-yield, and safe laboratory operations.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing unsymmetrical ethers.[2] The reaction proceeds via an SN2 mechanism, involving the displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3][4] For the synthesis of this compound, this strategy is particularly effective due to the high reactivity of the benzylic halide precursor.

Retrosynthetic Analysis and Strategic Rationale

The core of this synthesis is the formation of a C-O-C ether linkage. A retrosynthetic disconnection at this bond reveals two primary synthetic routes, both predicated on the Williamson reaction principle:

-

Route A: Reaction between a 4-chlorobenzyl halide and a methoxide source.

-

Route B: Reaction between a 4-chlorobenzyl alcohol-derived alkoxide and a methyl halide.

Route A is generally preferred in laboratory and industrial settings. The starting material, 4-chlorobenzyl chloride, is readily accessible, and sodium methoxide is a common, potent nucleophile. The primary nature of the benzylic halide substrate is ideal for the SN2 pathway, minimizing the competing E2 elimination reaction that can be problematic with secondary and tertiary halides.[5]

Pathway A: Synthesis from 4-Chlorobenzyl Chloride and Sodium Methoxide

This pathway represents the most direct and efficient method for synthesizing this compound. The reaction involves the nucleophilic attack of the methoxide ion on the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

Mechanism and Causality: The reaction is typically conducted in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation (Na⁺) while leaving the methoxide anion highly reactive.[3] The choice of a primary benzylic halide ensures that the SN2 reaction proceeds with a high rate and yield, as steric hindrance is minimal and the competing elimination reaction is disfavored.[2]

Caption: Williamson Ether Synthesis of the target compound.

Table 1: Reaction Parameters for Pathway A

| Parameter | Value | Rationale |

| Electrophile | 4-Chlorobenzyl Chloride | Primary benzylic halide, highly reactive towards SN2. |

| Nucleophile | Sodium Methoxide (NaOCH₃) | Strong, unhindered nucleophile. |

| Stoichiometry | 1.0 : 1.1 (Electrophile : Nucleophile) | A slight excess of the nucleophile ensures complete conversion of the halide. |

| Solvent | Tetrahydrofuran (THF) or DMF | Polar aprotic solvent stabilizes intermediates and promotes the SN2 rate. |

| Reaction Temperature | 25-50 °C | Mild conditions are sufficient due to the high reactivity of the substrates. |

| Reaction Time | 2-4 hours | Monitored by TLC or GC until starting material is consumed. |

| Typical Yield | >90% | The reaction is generally efficient and high-yielding. |

Experimental Protocol 1: Synthesis via 4-Chlorobenzyl Chloride

Materials:

-

4-Chlorobenzyl chloride (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, addition funnel

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Charge the flask with sodium methoxide (1.1 eq) and anhydrous THF. Begin stirring to form a suspension.

-

Dissolve 4-chlorobenzyl chloride (1.0 eq) in anhydrous THF in the addition funnel.

-

Reaction: Add the 4-chlorobenzyl chloride solution dropwise to the stirred suspension of sodium methoxide over 30 minutes. An exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis of the Key Precursor: 4-Chlorobenzyl Chloride

The availability of 4-chlorobenzyl chloride is critical for the primary synthesis route. It is typically prepared via the chloromethylation of chlorobenzene, a classic electrophilic aromatic substitution known as the Blanc reaction.[6]

The Blanc Chloromethylation Reaction

This reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[6]

Mechanism and Selectivity: The reaction proceeds through the formation of a highly electrophilic species, potentially a chlorocarbenium cation (ClCH₂⁺), from formaldehyde and HCl in the presence of ZnCl₂.[6] This electrophile then attacks the electron-rich chlorobenzene ring. The chlorine atom on the ring is a deactivating but ortho, para-directing group. Due to steric hindrance, the substitution occurs predominantly at the para position, leading to the desired 4-chlorobenzyl chloride as the major product.

Causality and Challenges: While effective, this reaction requires careful control. A significant side reaction is the subsequent Friedel-Crafts alkylation of another chlorobenzene molecule by the highly reactive 4-chlorobenzyl chloride product, leading to the formation of di(chlorophenyl)methane impurities.[6][7] Furthermore, under certain conditions, the highly carcinogenic byproduct bis(chloromethyl) ether can be formed, necessitating stringent safety protocols.

Caption: Workflow for the Blanc Chloromethylation of Chlorobenzene.

Purification and Characterization

Purification: Purity is paramount for subsequent synthetic steps. The primary method for purifying the final product, this compound, is vacuum distillation . This technique is effective for separating the liquid product from non-volatile impurities and any remaining high-boiling point solvents. For smaller scales or for removing closely related impurities, flash column chromatography on silica gel can be employed.[8]

Characterization: The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the benzylic methylene protons (-CH₂-), and the methoxy methyl protons (-OCH₃). ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (156.61 g/mol ) and its fragmentation pattern, which helps confirm the structure.[9] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident.

-

Infrared (IR) Spectroscopy: Will show characteristic C-O stretching frequencies for the ether linkage, C-Cl stretching, and C-H stretching for the aromatic and aliphatic groups.

Safety and Handling

Professional diligence in safety is non-negotiable. The synthesis of this compound involves several hazardous materials.

Table 2: Hazard and Safety Overview

| Substance | Key Hazards | Recommended PPE & Controls |

| 4-Chlorobenzyl Chloride | Lachrymator (causes tearing), toxic, skin and respiratory irritant. | Work in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat.[10] |

| Sodium Methoxide | Corrosive, causes severe skin and eye burns. Reacts violently with water. | Handle in an inert, dry atmosphere. Wear appropriate gloves, goggles, and face shield.[10] |

| THF / Diethyl Ether | Highly flammable liquids. Can form explosive peroxides upon storage. | Use in a well-ventilated area away from ignition sources. Use peroxide-free solvents.[10][11] |

| Hydrogen Chloride (gas) | Corrosive, causes severe respiratory and skin burns. | Use in a fume hood with appropriate gas scrubbing apparatus.[10] |

General Safety Practices:

-

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and gases.[10] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[12][13]

-

Storage: Store reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[10][14]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[10]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis, starting from 4-chlorobenzyl chloride and sodium methoxide. This pathway offers high yields, operational simplicity, and utilizes readily available precursors. The primary challenge lies in the synthesis of the 4-chlorobenzyl chloride intermediate via the Blanc chloromethylation, which requires careful control to minimize side-product formation and manage significant safety hazards. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

- Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Purification of 1-Chloro-4-methoxybenzene-d4.

- Fisher Scientific. (2010). Safety Data Sheet: 4-Chloroanisole.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloroanisole.

- ECHEMI. (n.d.). 1-chloro-4-methyl-benzene Safety Data Sheets.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.

- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.

- SynHet. (n.d.). This compound.

- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook.

- Leffler, J. E. (1949). New studies in aromatic chloromethylation. Durham E-Theses. Durham University.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chem-Station International Edition. (2014). Williamson Ether Synthesis.

- Chemistry LibreTexts. (2019). The Williamson Ether Synthesis.

- Google Patents. (n.d.). An efficient and environment friendly process for chloromethylation of substituted benzenes.

- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.

- Wikipedia. (n.d.). Blanc chloromethylation.

- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

Sources

- 1. This compound [synhet.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(methoxymethyl)benzene, a substituted toluene derivative, is a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. Its unique structural features—a chlorinated aromatic ring and a methoxymethyl group—provide two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The presence of the chlorine atom and the ether linkage can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, which provides a clear and unambiguous description of its chemical structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1195-44-4 | SynHet[2] |

| Molecular Formula | C₈H₉ClO | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| Synonyms | 4-Chlorobenzyl methyl ether, p-Chlorobenzyl methyl ether | PubChem[1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | SynHet[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Storage | Sealed in dry, Room Temperature | SynHet[2] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Expected signals: Ar-H (2H, d), Ar-H (2H, d), -CH₂- (2H, s), -OCH₃ (3H, s) |

| ¹³C NMR | Expected signals: Ar-C (quaternary, 2), Ar-CH (4), -CH₂- (1), -OCH₃ (1) |

| IR (Infrared) | Characteristic peaks for C-Cl, C-O-C, and aromatic C-H and C=C bonds. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z 156, with an M+2 peak characteristic of a chlorine-containing compound. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds via the reaction of 4-chlorobenzyl alcohol with a suitable methylating agent in the presence of a base.

Reaction Scheme

Figure 1: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-chlorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-